molecular formula C20H20N4S2 B287285 2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide

2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide

Cat. No. B287285
M. Wt: 380.5 g/mol
InChI Key: VFHLHSACKFRTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, this compound may also disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide can induce changes in various biochemical and physiological processes. For example, this compound can alter the expression of various genes involved in cancer cell growth and proliferation. Additionally, this compound can also induce changes in the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide in lab experiments is its potential as a potent anticancer and antimicrobial agent. Additionally, the synthesis of this compound is relatively straightforward, making it an attractive candidate for further research. However, one of the major limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide. One potential area of research is the development of novel drug delivery systems for this compound, which may increase its efficacy and reduce its toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and identify potential targets for cancer therapy. Finally, the potential applications of this compound as an antimicrobial agent warrant further investigation.

Synthesis Methods

The synthesis of 2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide involves a series of chemical reactions. The starting materials include 2,5-dimethylphenyl thiol, benzyl isothiocyanate, and 3-amino-1,2,4-triazole. The reaction proceeds in the presence of a catalyst and under specific reaction conditions to yield the desired product.

Scientific Research Applications

2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide has been studied extensively for its potential applications in various fields. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has also been studied for its potential use as an antimicrobial agent, with promising results.

properties

Product Name

2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide

Molecular Formula

C20H20N4S2

Molecular Weight

380.5 g/mol

IUPAC Name

3-benzyl-6-[2-(2,5-dimethylphenyl)sulfanylethyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4S2/c1-14-8-9-15(2)17(12-14)25-11-10-19-23-24-18(21-22-20(24)26-19)13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3

InChI Key

VFHLHSACKFRTOH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)SCCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)C)SCCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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